molecular formula C17H13Cl2FN4O4S2 B2395339 N-(5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl)-1-((4-fluorophenyl)sulfonyl)pyrrolidine-2-carboxamide CAS No. 1236210-21-1

N-(5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl)-1-((4-fluorophenyl)sulfonyl)pyrrolidine-2-carboxamide

Cat. No.: B2395339
CAS No.: 1236210-21-1
M. Wt: 491.33
InChI Key: GHPHKFSEMFKEHM-UHFFFAOYSA-N
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Description

N-(5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl)-1-((4-fluorophenyl)sulfonyl)pyrrolidine-2-carboxamide is a potent and selective chemical probe targeting Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A). This kinase is a key regulator of cell proliferation and differentiation, and its dysregulation is implicated in the pathogenesis of several human diseases. In research contexts , this compound is primarily utilized to investigate DYRK1A's role in central nervous system function and development. Studies suggest that inhibiting DYRK1A can modulate the splicing of neuronal genes and the phosphorylation of proteins associated with neurodegenerative disorders , providing a valuable tool for exploring novel therapeutic pathways for conditions like Alzheimer's disease and Down syndrome. Furthermore, due to the established role of DYRK1A in controlling transcription factors critical for cell cycle exit and differentiation, this inhibitor is also employed in oncology research to study its effects on cancer cell proliferation and survival , particularly in glioblastoma and pancreatic cancer models. Its high selectivity profile makes it an essential compound for dissecting complex DYRK1A-mediated signaling networks in disease models, enabling a deeper understanding of the molecular mechanisms governing neurodevelopment and oncogenesis.

Properties

IUPAC Name

N-[5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl]-1-(4-fluorophenyl)sulfonylpyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13Cl2FN4O4S2/c18-13-8-11(14(19)29-13)16-22-23-17(28-16)21-15(25)12-2-1-7-24(12)30(26,27)10-5-3-9(20)4-6-10/h3-6,8,12H,1-2,7H2,(H,21,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHPHKFSEMFKEHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)S(=O)(=O)C2=CC=C(C=C2)F)C(=O)NC3=NN=C(O3)C4=C(SC(=C4)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13Cl2FN4O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl)-1-((4-fluorophenyl)sulfonyl)pyrrolidine-2-carboxamide is a complex organic compound with significant potential in medicinal chemistry. The unique structural features of this compound suggest various biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.

Chemical Structure

The compound can be characterized by its distinct functional groups:

  • Pyrrolidine Ring : A five-membered ring that contributes to the compound's biological activity.
  • Oxadiazole Moiety : Known for its role in enhancing the pharmacological profile of compounds.
  • Sulfonyl Group : Often associated with increased solubility and bioavailability.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. Studies have shown that oxadiazole derivatives can inhibit cancer cell proliferation through various mechanisms:

  • Cell Cycle Arrest : Inducing G1 or G2/M phase arrest in cancer cells.
  • Apoptosis Induction : Triggering programmed cell death via mitochondrial pathways.

In vitro studies have demonstrated that specific derivatives can reduce the viability of various cancer cell lines by over 50% at micromolar concentrations .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it exhibits activity against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membrane integrity and inhibition of key metabolic pathways.

Mechanistic Insights

The biological activity of this compound may be attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : Compounds containing oxadiazole rings are known to act as enzyme inhibitors, particularly in pathways related to inflammation and cancer progression.
Target EnzymeInhibition TypeReference
DPP-IVCompetitive
COX-2Non-selective

Case Studies

Several case studies have highlighted the efficacy of similar compounds:

  • Case Study 1 : A derivative with a similar structure showed promising results in reducing tumor growth in xenograft models of breast cancer.
  • Case Study 2 : Another study reported a significant reduction in inflammatory markers in animal models treated with related oxadiazole compounds.

Scientific Research Applications

Chemical Properties and Structure

The compound's molecular formula is C15H14Cl2N4O3SC_{15}H_{14}Cl_2N_4O_3S with a molecular weight of approximately 372.3 g/mol. The structural features of the compound include:

  • Oxadiazole moiety : Known for its biological activity.
  • Sulfonamide group : Often associated with antimicrobial properties.
  • Pyrrolidine ring : Contributes to the compound's pharmacokinetic profile.

Anti-Cancer Activity

Numerous studies have investigated the anti-cancer potential of compounds related to N-(5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl)-1-((4-fluorophenyl)sulfonyl)pyrrolidine-2-carboxamide. For example, derivatives of oxadiazoles have shown significant cytotoxic effects against various cancer cell lines:

CompoundCell Lines Tested% Growth Inhibition
6hSNB-1986.61
OVCAR-885.26
NCI-H4075.99
HOP-9267.55
MDA-MB-23156.53

These results indicate that modifications to the oxadiazole structure can enhance anti-cancer efficacy, suggesting that similar modifications to the target compound could yield promising results in cancer therapy .

Inhibitory Activity on Biological Pathways

The compound has been explored for its potential to inhibit specific biological pathways involved in inflammation and cancer progression. For instance:

  • 5-Lipoxygenase Inhibition : Molecular docking studies indicate that compounds with similar structures may act as inhibitors of 5-lipoxygenase, an enzyme implicated in inflammatory responses and cancer progression .

Pharmacological Studies

Research has also focused on the pharmacokinetics and bioavailability of compounds related to this structure. Studies have shown that modifications can lead to improved absorption and metabolic stability:

ParameterValue
SolubilityHigh
BioavailabilityModerate
Metabolic StabilityEnhanced

These properties are crucial for developing effective therapeutic agents .

Case Study 1: Anticancer Efficacy

A study conducted on a series of oxadiazole derivatives demonstrated their ability to induce apoptosis in cancer cells through DNA damage mechanisms. The compounds were tested against glioblastoma cell lines, revealing significant cytotoxic activity and potential for further development as anti-cancer agents .

Case Study 2: In Vivo Studies

In vivo studies using genetically modified models (e.g., Drosophila melanogaster) showed that certain oxadiazole derivatives could effectively lower glucose levels, indicating potential applications in diabetes management alongside their anticancer properties .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties, this compound is compared to structurally related heterocyclic derivatives, focusing on substituent effects and biological activities.

Structural Analogues and Substituent Effects

1,3,4-Oxadiazole Derivatives with Aryl Groups Example: 5-Aryl-1,3,4-oxadiazoles synthesized by Zhang et al. (1988) featured pyridine-4′-carbonyl or arylthiosemicarbazide substituents . This could enhance binding to hydrophobic enzyme pockets or improve photostability.

Sulfonyl-Containing Derivatives Example: Compounds with 4-fluorophenylsulfonyl groups, such as sulfonamide-based kinase inhibitors, often exhibit improved metabolic stability and target affinity due to fluorine’s electronegativity and reduced susceptibility to oxidative metabolism. Comparison: The 4-fluorophenylsulfonyl moiety in the target compound may confer similar advantages over non-fluorinated analogs (e.g., methylsulfonyl or phenylsulfonyl derivatives).

Pyrrolidine Carboxamide Derivatives Example: Pyrrolidine-2-carboxamides are common in protease inhibitors (e.g., HCV NS3/4A inhibitors), where the carboxamide group facilitates hydrogen bonding with active sites.

Physicochemical Properties

Compound Class Key Substituents LogP* Solubility (µg/mL) Bioactivity Highlights
Target Compound 2,5-Dichlorothiophene, 4-F-sulfonyl ~3.2 ~15 (PBS) Hypothesized enzyme inhibition
1,3,4-Oxadiazole (Zhang et al.) Pyridine-4′-carbonyl ~1.8 ~120 (Water) Plant growth promotion at 10 ppm
Generic Sulfonamide Phenylsulfonyl ~2.5 ~50 (DMSO) COX-2 inhibition (IC₅₀ = 0.1 µM)

*Estimated using computational tools (e.g., SwissADME).

Q & A

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

  • Methodological Answer : Synthesis optimization requires a combination of computational reaction path searches (e.g., quantum chemical calculations) and statistical experimental design (DoE). For example, ICReDD’s approach uses computational screening to predict viable reaction pathways and narrow down optimal conditions (e.g., solvent, temperature, catalyst), reducing trial-and-error experimentation . Techniques like HPLC and mass spectrometry (MS) can monitor intermediate purity and reaction progress . Chromatography (e.g., flash column) is critical for final purification, with solvent systems tailored to the compound’s polarity .

Q. What spectroscopic and analytical techniques are most reliable for structural characterization?

  • Methodological Answer : Nuclear magnetic resonance (NMR) is essential for confirming the pyrrolidine, oxadiazole, and sulfonyl moieties. 19F^{19}\text{F} and 13C^{13}\text{C} NMR resolve fluorophenyl and dichlorothiophene groups . High-resolution mass spectrometry (HRMS) validates molecular weight, while infrared (IR) spectroscopy identifies functional groups like carboxamide (C=O stretch at ~1650 cm1^{-1}) . X-ray crystallography may resolve stereochemical ambiguities if crystals are obtainable .

Q. How can preliminary biological activity screening be designed to assess therapeutic potential?

  • Methodological Answer : Use in vitro assays targeting specific pathways (e.g., kinase inhibition, apoptosis induction). For example, cell viability assays (MTT or ATP-based luminescence) with cancer cell lines can screen for antiproliferative activity . Dose-response curves (IC50_{50} determination) and selectivity indices (comparing cancerous vs. normal cells) are critical. Parallel molecular docking studies against protein targets (e.g., PARP, EGFR) guide mechanistic hypotheses .

Advanced Research Questions

Q. What computational strategies are effective for predicting reactivity and stability under varying conditions?

  • Methodological Answer : Density functional theory (DFT) calculates thermodynamic stability of intermediates and transition states, particularly for oxadiazole ring formation and sulfonylation steps . Molecular dynamics simulations model solvation effects and degradation pathways (e.g., hydrolysis susceptibility of the carboxamide group). Software like Gaussian or ORCA is standard for these analyses .

Q. How should researchers address contradictions in biological activity data across different assay systems?

  • Methodological Answer : Contradictions often arise from assay-specific variables (e.g., cell line genetic backgrounds, incubation times). Validate findings using orthogonal assays (e.g., Western blotting alongside viability assays) and control for off-target effects via CRISPR knockouts or competitive binding studies . Meta-analysis of pharmacokinetic parameters (e.g., LogP, plasma protein binding) can explain discrepancies between in vitro and in vivo results .

Q. What experimental design principles apply to scaling up synthesis for preclinical studies?

  • Methodological Answer : Use DoE to identify critical process parameters (CPPs) for scale-up, such as mixing efficiency, heat transfer, and reagent stoichiometry. Membrane separation technologies (e.g., nanofiltration) may improve purity during large-scale workups . Reaction calorimetry ensures safety by monitoring exothermic events .

Q. How can in vivo pharmacokinetic studies be structured to evaluate bioavailability and metabolite formation?

  • Methodological Answer : Conduct cassette dosing in rodent models to assess absorption (Cmax_{max}, Tmax_{max}), distribution (volume of distribution), and elimination (half-life). LC-MS/MS quantifies parent compound and metabolites in plasma/tissues. Probe for sulfonamide cleavage or oxadiazole ring oxidation as common metabolic pathways .

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